

An In-Depth Technical Guide to the Mechanism of Action of AZ9482

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Compound of Interest

Compound Name: AZ9482

Cat. No.: B605737

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Abstract

AZ9482 is a potent small molecule inhibitor targeting multiple members of the Poly(ADP-ribose) polymerase (PARP) family. This document provides a comprehensive technical overview of the mechanism of action of **AZ9482**, detailing its primary targets, the downstream cellular consequences of inhibition, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's biological activity.

Core Mechanism of Action: Triple PARP Inhibition

AZ9482 functions as a triple inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, with high potency against PARP1 and PARP2, and additional activity against PARP6.^{[1][2]} The phthalazinone core of **AZ9482** mimics the adenine moiety of NAD⁺, the natural substrate for PARP enzymes, allowing it to competitively bind to the catalytic domain and inhibit their enzymatic activity.^[3]

The inhibition of these specific PARP isoforms leads to two distinct, yet complementary, anti-cancer effects: the disruption of DNA damage repair (primarily through PARP1/2 inhibition) and the induction of mitotic catastrophe (through PARP6 inhibition).

Quantitative Potency and Cellular Efficacy

The inhibitory activity of **AZ9482** has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for **AZ9482** and its close analogue, AZ0108.

Target	Assay Type	IC50 (nM)
PARP1	Biochemical	1
PARP2	Biochemical	1
PARP6	Biochemical	640
TNKS1	Biochemical	9
TNKS2	Biochemical	160
PARP3	Biochemical	46

Table 1: Biochemical inhibitory activity of AZ9482 against various PARP family members.

[\[1\]](#)[\[2\]](#)

Cell Line	Assay Type	Endpoint	EC50 (nM)
MDA-MB-468	Cell Viability	Growth Inhibition	24
HeLa	Immunofluorescence	Multipolar Spindle Formation	< 18

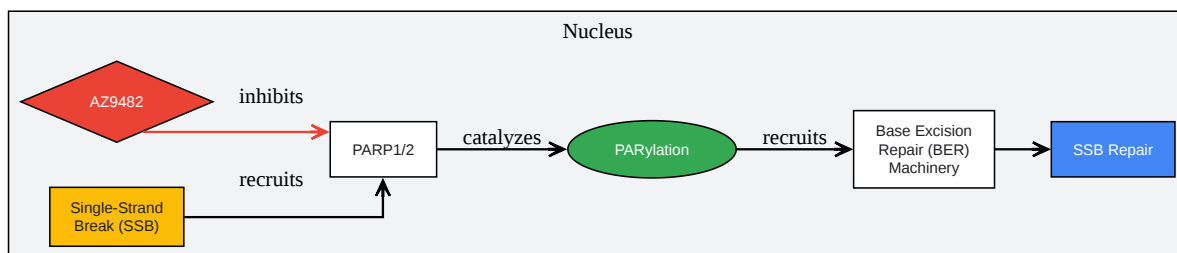
Table 2: Cellular activity of AZ9482 in cancer cell lines.[\[1\]](#)[\[4\]](#)

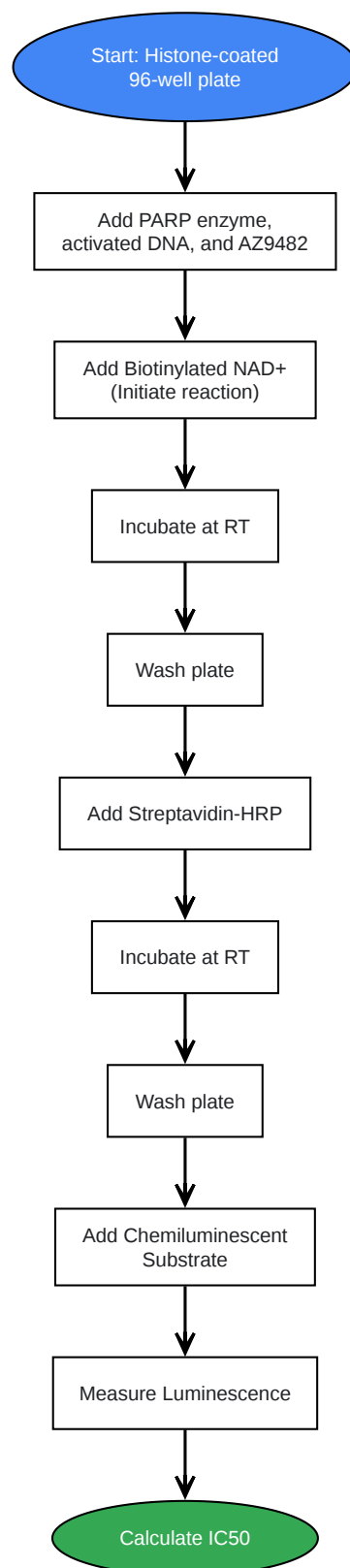
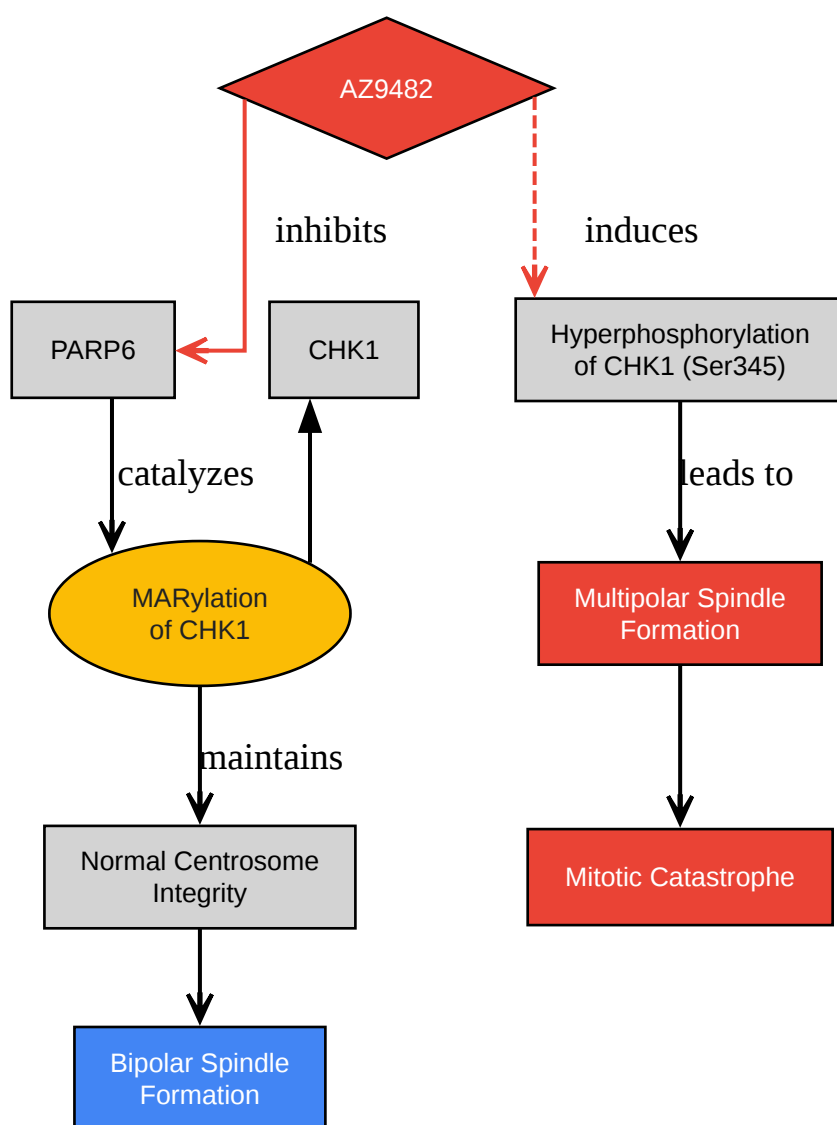
Signaling Pathways and Cellular Consequences

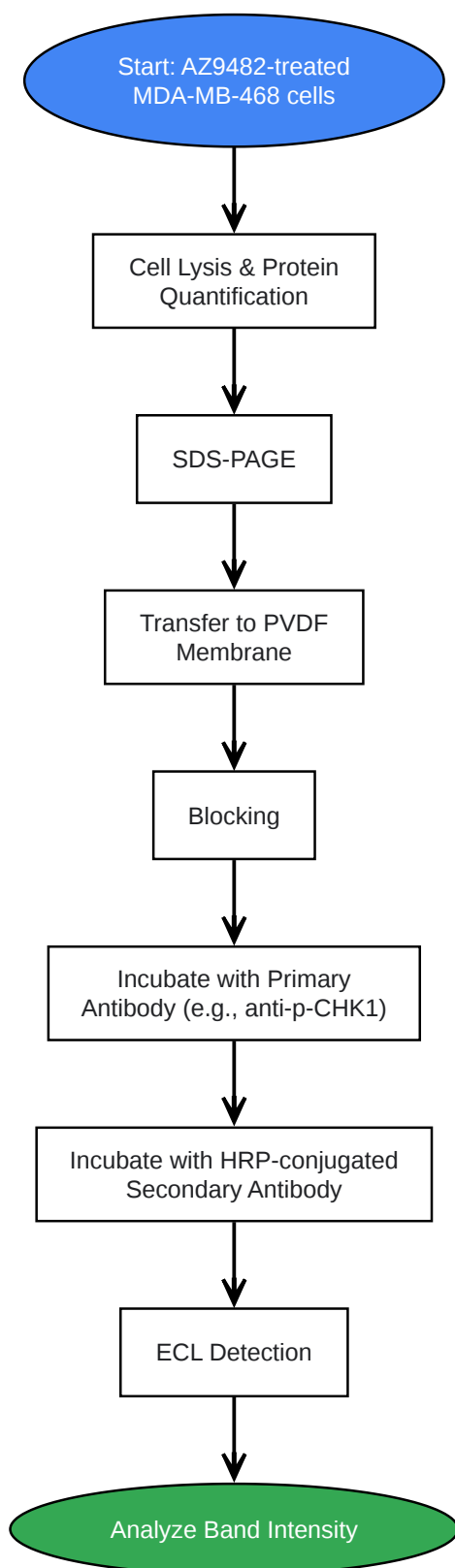
The mechanism of action of **AZ9482** can be understood through its impact on two major cellular processes: the DNA Damage Response (DDR) and mitosis.

Inhibition of PARP1/2 and the DNA Damage Response

PARP1 and PARP2 are key players in the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.^[5] Inhibition of PARP1/2 by **AZ9482** prevents the recruitment of DNA repair machinery to sites of SSBs. These unrepaired SSBs can collapse replication forks during DNA synthesis, leading to the formation of more cytotoxic double-strand breaks (DSBs).^{[2][6]} In cancer cells with pre-existing defects in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately cell death through a mechanism known as synthetic lethality.^{[7][8]}







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